(R)-4-benzylpiperazine-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-4-benzylpiperazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-12(16)11-9-14(7-6-13-11)8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,15,16)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMNCOYMAYDTOP-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)C(=O)O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H](N1)C(=O)O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70929799 | |
| Record name | 4-Benzylpiperazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70929799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137442-19-4 | |
| Record name | 4-Benzylpiperazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70929799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Stereochemical Characterization and Conformational Analysis
Determination of Enantiomeric Purity
Ensuring the stereochemical purity of a single-enantiomer compound like (R)-4-benzylpiperazine-2-carboxylic acid is a critical step in its characterization. The most common and effective method for this is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP). mdpi.com
The general approach involves the separation of the (R)- and (S)-enantiomers on a column that contains a chiral selector. mdpi.com Polysaccharide-based CSPs are widely used for the separation of chiral pharmaceuticals. mdpi.comrsc.org For carboxylic acids, derivatization can also be employed. A chiral derivatizing agent, such as (S)-1-methyl-4-(5-(3-aminopyrrolidin-1-yl)-2,4-dinitrophenyl)piperazine (APy-PPZ), can be reacted with the carboxylic acid to form diastereomers. researchgate.net These diastereomers can then be separated on a standard achiral HPLC column. researchgate.net The enantiomeric excess (e.e.) is determined by comparing the peak areas of the two separated enantiomers in the chromatogram. Capillary electrophoresis (CE) with a chiral selector, like a cyclodextrin, is another powerful technique for assessing enantiomeric purity. mdpi.com
Table 1: Common HPLC Methods for Enantiomeric Purity Analysis of Chiral Carboxylic Acids
| Method | Principle | Typical Stationary Phase/Selector | Reference |
|---|---|---|---|
| Direct Chiral HPLC | Enantiomers interact differently with a chiral stationary phase, leading to different retention times. | Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) | mdpi.comrsc.org |
| Indirect Chiral HPLC | Enantiomers are converted into diastereomers using a chiral derivatizing agent; diastereomers are then separated on an achiral column. | Standard C18 column (after derivatization) | researchgate.net |
| Chiral Capillary Electrophoresis (CE) | Enantiomers exhibit different electrophoretic mobilities in the presence of a chiral selector in the background electrolyte. | Cyclodextrins (e.g., SBE-β-CD) | mdpi.com |
Spectroscopic Probing of Conformational Preferences
Spectroscopic techniques are indispensable for elucidating the conformational behavior of molecules in solution. For this compound, NMR and chiroptical spectroscopy provide detailed insights into the geometry of the piperazine (B1678402) ring and the orientation of its substituents.
NMR spectroscopy, particularly temperature-dependent ¹H NMR, is a primary tool for studying the conformational dynamics of piperazine rings. researchgate.netnih.gov The piperazine ring typically adopts a chair conformation to minimize steric strain. In this compound, two principal chair conformations are possible, differing by the axial or equatorial orientation of the carboxylic acid group at C2. The bulky N-benzyl group is expected to strongly prefer an equatorial position.
The conformational equilibrium can be analyzed through:
Vicinal Coupling Constants (³J): The magnitude of the coupling constants between adjacent protons on the piperazine ring is related to the dihedral angle between them via the Karplus equation. This allows for the determination of the ring's puckering and the preferred orientation of substituents. researchgate.net
Nuclear Overhauser Effect (NOE): NOESY experiments detect through-space interactions between protons that are close to each other (typically <5 Å). This is crucial for determining the relative orientation of the substituents. For instance, an NOE between the benzyl (B1604629) protons and specific protons on the piperazine ring can confirm the orientation of the N-benzyl group relative to the ring. nih.gov
At low temperatures, the interconversion between chair conformations can become slow on the NMR timescale, leading to the appearance of separate signals for each conformer. nih.govrsc.org The coalescence temperature (TC) of these signals can be used to calculate the activation energy barrier (ΔG‡) for the ring inversion process. nih.govrsc.org
Table 2: Representative ¹H NMR Data for Conformational Analysis of a Substituted Piperazine Ring
| Proton | Expected Chemical Shift (ppm) | Key Coupling Constants (Hz) | Information Gained |
|---|---|---|---|
| H2 (methine) | ~3.0 - 3.5 | ³J(H2, H3ax), ³J(H2, H3eq) | Determines axial/equatorial position of COOH group |
| H3, H5 (ring CH₂) | ~2.5 - 3.2 | ²J(geminal), ³J(vicinal) | Defines chair conformation |
| H6 (ring CH₂) | ~2.2 - 2.8 | ³J(H6, H5ax), ³J(H6, H5eq) | Confirms ring geometry |
| CH₂ (benzyl) | ~3.5 - 4.0 | N/A | Proximity to ring protons via NOE indicates orientation |
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. nih.gov It measures the differential absorption of left and right circularly polarized light by a chiral sample. The resulting CD spectrum is highly sensitive to the molecule's absolute configuration and its conformation in solution.
Computational Conformational Analysis
Computational chemistry provides a powerful complement to experimental studies by allowing for the detailed exploration of a molecule's potential energy surface. nih.gov
Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are used to explore the conformational space of flexible molecules like this compound. nih.gov
Conformational Search (MM): A systematic or stochastic search algorithm is used to generate a wide range of possible conformations. Each conformation is then subjected to energy minimization using a force field to identify stable, low-energy structures. nih.gov This can reveal the relative energies of key conformers, such as the chair forms with axial versus equatorial carboxylic acid groups.
Molecular Dynamics (MD): MD simulations model the atomic motions of the molecule over time by solving Newton's equations of motion. mdpi.com An MD simulation in a solvent box provides insight into the dynamic behavior of the molecule, including the timescales of conformational transitions and the influence of solvent on the conformational equilibrium. researchgate.net
Quantum chemical methods, particularly Density Functional Theory (DFT), offer a higher level of accuracy for calculating the energies and properties of molecular conformations. nih.gov
DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to:
Optimize Geometries: The precise bond lengths, bond angles, and dihedral angles of the low-energy conformers identified by molecular mechanics are refined. researchgate.netresearchgate.net
Calculate Relative Energies: Single-point energy calculations on the optimized geometries provide accurate predictions of the relative stabilities of the different conformations. mdpi.com
Predict Spectroscopic Properties: NMR chemical shifts and coupling constants can be calculated for each conformer. scielo.br A Boltzmann-averaged prediction based on the relative energies of the conformers can then be compared directly with experimental NMR data to validate the computational model. scielo.br
Table 3: Illustrative DFT-Calculated Relative Energies for Conformations of this compound
| Conformation | Description | Relative Energy (kcal/mol) (Illustrative) | Expected Population (%) (Illustrative) |
|---|---|---|---|
| Chair 1 (Eq) | Chair form with equatorial COOH group | 0.00 | ~90% |
| Chair 2 (Ax) | Chair form with axial COOH group | 1.50 | ~9% |
| Twist-Boat | Twist-boat conformation | >5.00 | <1% |
Note: The energy and population values are illustrative examples of what a DFT calculation might predict and are not based on published experimental data for this specific molecule.
Impact of Stereochemistry on Molecular Interactions and Recognition
The specific (R) configuration of 4-benzylpiperazine-2-carboxylic acid has a profound impact on its molecular interactions and recognition by other chiral entities. This is a fundamental principle in stereochemistry, where the three-dimensional structure of a molecule is paramount for its interaction with biological systems.
The differential arrangement of atoms in the (R) and (S) enantiomers leads to distinct physicochemical properties when interacting with a chiral environment. For instance, in the context of pharmacology, it is common for one enantiomer of a chiral drug to exhibit significantly higher affinity for its biological target than the other. This is because the binding pocket of a receptor or the active site of an enzyme is itself chiral, and thus will preferentially accommodate one enantiomer over the other, akin to a lock and key mechanism.
While specific biological activity data for this compound is not extensively detailed in the provided search results, the principle of stereospecificity can be illustrated with related piperazine derivatives. For example, studies on other substituted piperazines have shown that the stereochemistry at the C2 position is crucial for their biological activity.
The binding affinity of a molecule like this compound to a hypothetical receptor would be governed by a combination of intermolecular forces, including:
Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor. The secondary amine in the piperazine ring can also participate in hydrogen bonding.
Ionic Interactions: At physiological pH, the carboxylic acid will be deprotonated to a carboxylate, which can form ionic bonds with positively charged residues in a binding site. The tertiary amine of the piperazine ring can be protonated and interact with negatively charged residues.
Hydrophobic Interactions: The benzyl group provides a large hydrophobic surface that can engage in van der Waals forces and hydrophobic interactions with nonpolar regions of a binding pocket.
Pi-Stacking: The aromatic ring of the benzyl group can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.
The (R) configuration dictates the precise spatial orientation of these functional groups. A change to the (S) configuration would result in a different presentation of these groups, which could lead to a less optimal fit within a chiral binding site, thereby reducing the strength of the molecular interactions.
Reactivity and Chemical Transformations of R 4 Benzylpiperazine 2 Carboxylic Acid Derivatives
The chemical reactivity of (R)-4-benzylpiperazine-2-carboxylic acid and its derivatives is characterized by the distinct functionalities present in the molecule: the carboxylic acid, the two piperazine (B1678402) nitrogen atoms, and the benzyl (B1604629) group. Each of these sites can undergo specific chemical transformations, allowing for a wide range of synthetic modifications.
Applications in Advanced Organic Synthesis and Mechanistic Biological Studies
Utilization as a Chiral Building Block in Complex Molecule Synthesis
The inherent chirality and structural rigidity of (R)-4-benzylpiperazine-2-carboxylic acid make it a prized chiral building block for the synthesis of complex molecular architectures. nih.gov Its pre-defined stereochemistry is crucial in the development of single enantiomer drugs, which often exhibit improved efficacy and reduced side effects. nih.gov The piperazine (B1678402) ring, with its two nitrogen atoms, provides a versatile scaffold that can be readily modified to interact with a wide array of biological targets.
Synthesis of Peptidomimetics and Conformationally Constrained Peptides
Peptidomimetics, molecules that mimic the structure and function of peptides, are of great interest in drug discovery due to their enhanced stability and bioavailability compared to their natural peptide counterparts. nih.govresearchgate.net this compound serves as a valuable scaffold in the synthesis of these compounds. mdpi.com Its rigid cyclic structure can force a peptide chain to adopt a specific conformation, such as a β-turn, which is often crucial for biological activity. mdpi.com This conformational constraint is a key strategy in the design of inhibitors for protein-protein interactions (PPIs), which are implicated in numerous disease states. nih.govresearchgate.netnih.gov
| Application | Key Feature of this compound | Resulting Compound Type |
| Drug Discovery | Rigid, chiral scaffold | Peptidomimetics |
| PPI Inhibition | Induces specific peptide conformations (e.g., β-turns) | Conformationally constrained peptides |
Incorporation into Diverse Heterocyclic Frameworks
The reactivity of the carboxylic acid and the secondary amine in this compound allows for its incorporation into a wide variety of heterocyclic frameworks. This versatility is demonstrated in the synthesis of complex molecules such as 2-(4-benzyl-piperazin-1-ylmethyl)-5, 6-dimethoxy-3-methyl- nih.govnih.govbenzoquinone, a derivative of Coenzyme Q. researchgate.net Furthermore, this scaffold has been utilized in the creation of novel arylalkyl 4-benzyl piperazine derivatives, which have shown potential as selective sigma receptor ligands. nih.gov The synthesis of such diverse structures highlights the compound's role as a foundational element in building complex and potentially therapeutic molecules. nih.gov
Design of Ligands and Catalysts in Asymmetric Transformations
The principles of asymmetric catalysis are fundamental to modern organic synthesis, enabling the selective production of a desired enantiomer. Chiral ligands play a pivotal role in this process by creating a chiral environment around a metal catalyst. nih.gov this compound and its derivatives are attractive candidates for the design of such ligands. snnu.edu.cn The combination of a rigid backbone and strategically placed functional groups allows for effective enantiocontrol in a variety of metal-catalyzed reactions. scispace.com While C2-symmetric ligands have been a cornerstone of asymmetric catalysis, there is growing interest in non-symmetric ligands, where the distinct electronic and steric properties of different coordinating atoms can provide an additional level of control over stereoselectivity. nih.gov
Structure-Activity Relationship (SAR) Studies in Ligand Design
Understanding the relationship between a molecule's structure and its biological activity is a cornerstone of medicinal chemistry. drugdesign.org SAR studies involve systematically modifying the structure of a lead compound to identify the key features responsible for its potency and selectivity. nih.govmdpi.com
Scaffold Modification and Bioisosteric Replacements for Piperazine-2-Carboxylic Acid
The piperazine-2-carboxylic acid scaffold is a common motif in biologically active compounds. Bioisosteric replacement, the substitution of one atom or group of atoms with another that has similar physical or chemical properties, is a powerful strategy in drug design to optimize pharmacokinetic and pharmacodynamic properties. nih.govresearchgate.net For instance, replacing a piperazine ring with a spirodiamine analogue in the drug Olaparib has been shown to beneficially affect its activity and reduce cytotoxicity. enamine.net Such modifications to the piperazine-2-carboxylic acid core allow for the exploration of new chemical space and the development of compounds with improved therapeutic profiles. nih.govresearchgate.net
| Modification Strategy | Goal | Example |
| Scaffold Hopping | Discover novel chemical entities with similar activity | Replacing piperazine with a dipyrrolidine moiety. nih.gov |
| Bioisosteric Replacement | Improve pharmacokinetic properties and reduce toxicity | Substituting a piperazine ring with a spirodiamine. enamine.net |
Rational Design Based on Computational Modeling
Computational methods are increasingly integral to the rational design of new therapeutic agents. openmedicinalchemistryjournal.com Techniques such as molecular docking, molecular dynamics, and quantitative structure-activity relationship (QSAR) modeling provide valuable insights into ligand-receptor interactions and help predict the biological activity of novel compounds. mdpi.comnih.gov These in silico approaches can guide the modification of the this compound scaffold to enhance binding affinity and selectivity for a specific biological target. researchgate.net For example, computational workflows have been successfully used to tune the biological activity of PI3Kδ inhibitors by predicting the optimal placement of substituents on the piperazine ring. mdpi.com This synergy between computational modeling and synthetic chemistry accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success. openmedicinalchemistryjournal.comnih.gov
In Vitro Mechanistic Studies of Biological Interactions (Strictly Non-Clinical)
The structural scaffold of this compound has served as a foundational element in the design of various derivatives explored for their interactions with biological targets in non-clinical, in vitro research settings. These studies are crucial for understanding the fundamental mechanisms of action at the molecular and cellular levels.
Derivatives of 4-benzylpiperazine-2-carboxylic acid have been investigated for their potential to inhibit various enzymes, providing insights into structure-activity relationships that govern these interactions.
Cholinesterases
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key area of research. A study focusing on 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives demonstrated their potential as cholinesterase inhibitors. Specifically, 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid was identified as a selective inhibitor of AChE with a competitive inhibition mechanism. nih.gov Another series of compounds, 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives, also showed potent AChE inhibitory activity. The compound with an ortho-chloro substituent on the benzyl (B1604629) ring was found to be the most potent in this series.
Table 1: Cholinesterase Inhibitory Activity of this compound Derivatives
| Compound | Target Enzyme | Inhibition Constant (Ki) / IC50 | Notes |
|---|---|---|---|
| 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid | Acetylcholinesterase (AChE) | Ki = 10.18 ± 1.00 µM | Selective for AChE. |
| 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid | Butyrylcholinesterase (BChE) | Ki = 1.6 ± 0.08 nM | Significantly more potent than donepezil and tacrine. nih.gov |
Monoacylglycerol Lipase (MAGL)
Monoacylglycerol lipase (MAGL) is an enzyme involved in the endocannabinoid system, and its inhibition has been explored for various therapeutic applications. Research has been conducted on benzylpiperidine and benzylpiperazine-based compounds as reversible MAGL inhibitors. unimi.itnih.gov While specific data for this compound is not available, the broader class of benzylpiperazine derivatives has been identified as a promising scaffold for the development of potent and selective MAGL inhibitors. nih.govacs.org
HIV-1 Integrase
The piperazine scaffold is a component of some HIV-1 integrase inhibitors. nih.govnih.gov These inhibitors are crucial in antiretroviral therapy as they target the integration of viral DNA into the host genome. nih.gov While piperazine-2-carboxylic acid derivatives have been synthesized as intermediates for HIV protease inhibitors, specific inhibitory data for this compound against HIV-1 integrase is not detailed in the available research. google.com
The piperazine nucleus is a common feature in ligands targeting various neurotransmitter receptors. nih.gov Studies on piperazine-2,3-dicarboxylic acid derivatives have revealed their activity as antagonists at ionotropic glutamate receptors, specifically NMDA and kainate receptors. nih.gov These receptors are crucial for excitatory synaptic transmission in the central nervous system.
Research has shown that N1-substituted derivatives of cis-piperazine-2,3-dicarboxylic acid can exhibit selectivity for different NMDA receptor subunits (GluN2C and GluN2D over GluN2A and GluN2B) and kainate receptor subunits (GluK1 over GluK2 and GluK3). nih.gov This selectivity is influenced by the nature of the substituent on the piperazine ring. While these findings highlight the potential of the piperazine carboxylic acid scaffold to interact with glutamate receptors, specific binding affinity and selectivity profiles for this compound have not been reported.
The investigation of piperazine derivatives extends to their potential interactions with bacterial and viral targets beyond HIV-1 integrase. Some studies have explored the synthesis of pyrazine-2-carboxylic acid derivatives of piperazines and evaluated their antimicrobial activities. researchgate.net However, specific data regarding the activity of this compound against particular bacterial or viral targets in research models is not currently available in published literature.
The antiproliferative properties of benzylpiperazine and arylpiperazine derivatives have been evaluated against various human cancer cell lines in vitro. These studies provide insights into the cytotoxic potential and cellular mechanisms of these compounds.
Several studies have reported the IC50 values for different arylpiperazine derivatives, demonstrating a range of potencies against cell lines such as those from prostate cancer (LNCaP, DU145) and breast cancer. mdpi.comnih.govmdpi.com For instance, certain compounds with methyl or fluoro groups at the ortho-position on the phenyl group exhibited strong cytotoxicity against LNCaP cells, with IC50 values below 5 μM. mdpi.com Another study highlighted a quinoxalinyl–piperazine compound that inhibited the growth of multiple cancer cell lines, including breast, skin, pancreas, and cervix, in a dose-dependent manner. mdpi.com
While these findings underscore the potential of the broader class of benzylpiperazine derivatives as antiproliferative agents, specific IC50 values and detailed mechanistic studies for this compound have not been reported. The observed activities of related compounds suggest that the benzylpiperazine scaffold can be a valuable template for designing molecules with cytotoxic effects, warranting further investigation into the specific activity of the title compound.
Table 2: Antiproliferative Activity of Selected Arylpiperazine Derivatives
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| LNCaP (Prostate Cancer) | Compound with o-methyl-substituted phenyl group | < 5 |
| LNCaP (Prostate Cancer) | Compound with o-fluoro-substituted phenyl group | < 5 |
| DU145 (Prostate Cancer) | Compound 8 (specific structure not detailed) | 8.25 |
| LNCaP (Prostate Cancer) | Phenylpiperazine derivative 5 | Similar to benzylpiperazine derivative 6 |
| DU145 (Prostate Cancer) | Phenylpiperazine derivative 5 | Significantly decreased activity compared to LNCaP |
Advanced Analytical Techniques for Characterization in Research
High-Resolution Mass Spectrometry for Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of (R)-4-benzylpiperazine-2-carboxylic acid. This technique provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion and its fragments, often to within a few parts per million (ppm). This level of precision allows for the unambiguous determination of the elemental composition of the molecule.
For this compound, with a molecular formula of C12H16N2O2, the expected exact mass is 220.1212 g/mol . nih.gov HRMS analysis, typically using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would confirm this exact mass, thereby verifying the compound's elemental formula.
In addition to determining the molecular formula, HRMS coupled with tandem mass spectrometry (MS/MS) is used to probe the compound's structure. In an MS/MS experiment, the molecular ion of this compound is isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a wealth of structural information. For instance, the fragmentation of benzylpiperazine derivatives often shows a characteristic cleavage of the benzyl (B1604629) group, resulting in a prominent fragment ion at m/z 91, corresponding to the tropylium (B1234903) ion (C7H7+). europa.eu Other fragments would arise from the piperazine (B1678402) ring and the carboxylic acid moiety, allowing for a detailed structural assignment. While specific HRMS data for this compound is not widely published, the analysis of related benzylpiperazine compounds provides a clear framework for its characterization. europa.euresearchgate.net
Table 1: Illustrative HRMS Fragmentation Data for a Benzylpiperazine Derivative
| Precursor Ion (m/z) | Fragment Ion (m/z) | Putative Fragment Structure |
| 177.1386 [M+H]+ | 134 | [M+H - C3H7N]+ |
| 177.1386 [M+H]+ | 91 | [C7H7]+ (tropylium ion) |
| 177.1386 [M+H]+ | 56 | [C3H6N]+ |
| Data is illustrative for the related compound 1-benzylpiperazine (B3395278) and is based on published fragmentation patterns. europa.eu |
Advanced Nuclear Magnetic Resonance Spectroscopy (2D NMR, Variable Temperature NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide essential information about the chemical environment of the hydrogen and carbon atoms, advanced NMR techniques offer deeper insights into the connectivity and spatial arrangement of atoms in this compound.
Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to piece together the molecular structure.
COSY spectra reveal proton-proton couplings, allowing for the identification of adjacent protons within the piperazine ring and the benzyl group.
HSQC spectra correlate directly bonded proton and carbon atoms, providing an unambiguous assignment of the carbon skeleton.
HMBC spectra show correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity between the benzyl group, the piperazine ring, and the carboxylic acid moiety.
Studies on similar N-substituted piperazine derivatives demonstrate the power of these techniques in resolving complex spectra and confirming structural assignments. beilstein-journals.orgrsc.org
Variable-Temperature (VT) NMR: The piperazine ring in this compound is not planar and can exist in different conformations, such as chair and boat forms. These conformations can interconvert, and the rate of this process is temperature-dependent. VT-NMR is a powerful technique to study this dynamic behavior. rsc.org At room temperature, the interconversion may be fast on the NMR timescale, resulting in averaged signals. By lowering the temperature, the interconversion can be slowed down, leading to the appearance of distinct signals for the different conformers. The temperature at which these signals merge is known as the coalescence temperature, which can be used to calculate the energy barrier for the conformational change. beilstein-journals.org This provides valuable information about the flexibility and conformational preferences of the molecule in solution.
Chromatographic Methods for Purity and Enantiomeric Excess Assessment
Chromatographic techniques are vital for assessing the purity and, crucially for a chiral compound, the enantiomeric excess of this compound.
Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds. mdpi.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation. nih.gov For the analysis of this compound, a CSP based on polysaccharides such as cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support is often effective. jocpr.com
The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol such as isopropanol (B130326) or ethanol, is critical for achieving good separation. The retention times of the (R)- and (S)-enantiomers will differ, allowing for their quantification and the determination of the enantiomeric excess (ee) of the desired (R)-enantiomer. The development of chiral separation methods is often an empirical process, involving the screening of different CSPs and mobile phase compositions to achieve baseline separation of the enantiomers. rsc.org
Table 2: Typical Chiral HPLC Parameters for Separation of Piperazine Derivatives
| Parameter | Condition |
| Column | Chiralpak® IA or ID |
| Mobile Phase | Acetonitrile (B52724)/Water/Ammonia Solution (e.g., 90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| These are illustrative conditions and may require optimization for this compound. rsc.org |
Gas chromatography is a powerful technique for assessing the purity of volatile and thermally stable compounds. For the analysis of this compound, derivatization is typically required to increase its volatility and thermal stability. The carboxylic acid group can be esterified, for example, by reaction with methanol (B129727) or diazomethane.
The resulting ester can then be analyzed on a capillary GC column, often with a non-polar or medium-polarity stationary phase. nih.govresearchgate.net A flame ionization detector (FID) is commonly used for quantification. The presence of impurities would be indicated by additional peaks in the chromatogram. While standard GC cannot separate enantiomers, chiral GC columns can be used for this purpose, although chiral HPLC is more commonly employed for non-volatile compounds.
LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and for confirming the identity of separated components. nih.govnih.gov For this compound, a reversed-phase HPLC method can be coupled with an ESI-MS detector. hakon-art.com
LC-MS can be used to assess purity by detecting and identifying impurities, even at very low levels. Furthermore, chiral LC can be directly coupled with MS (chiral LC-MS) to provide unambiguous identification of the separated enantiomers. osti.govsigmaaldrich.com The mass spectrometer would confirm that the two separated peaks indeed have the same mass-to-charge ratio, corresponding to that of this compound, thus confirming they are enantiomers.
Table 3: Illustrative LC-MS Parameters for Piperazine Derivative Analysis
| Parameter | Condition |
| Column | C18 reversed-phase |
| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Ionization | Electrospray Ionization (ESI), positive mode |
| Detection | Mass Spectrometry (MS) |
| These are illustrative conditions and may require optimization for this compound. hakon-art.comresearchgate.net |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov This technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. To perform X-ray crystallography, a single, high-quality crystal of this compound is required.
Future Research Directions
Development of Novel Enantioselective Synthetic Strategies
The synthesis of enantiomerically pure piperazine (B1678402) derivatives remains a focal point for organic chemists, driven by the prevalence of this motif in pharmaceuticals. rsc.org While methods exist for creating (R)-4-benzylpiperazine-2-carboxylic acid, future research will likely focus on developing more efficient, scalable, and versatile enantioselective strategies.
Current approaches often rely on classical resolution, chiral pool synthesis, or asymmetric catalysis. For instance, a common strategy involves the asymmetric hydrogenation of pyrazinecarboxylic acid derivatives using optically active rhodium complexes as catalysts. google.com This method can produce optically active piperazine-2-carboxylic acid derivatives, which are valuable intermediates for pharmacologically active substances. google.com Another avenue involves leveraging naturally occurring chiral molecules, such as amino acids, to construct the piperazine core. nih.govacs.org For example, L-proline has been used as a starting material for the stereocontrolled synthesis of bicyclic piperazine-2-carboxylic acids. researchgate.net
Future developments may include:
Organocatalysis: The use of small organic molecules as catalysts for asymmetric reactions, such as the α-hydrazination of aldehydes, offers a metal-free alternative for establishing the chiral center. mdpi.com
Palladium-Catalyzed Reactions: Methods like the palladium-catalyzed decarboxylative asymmetric allylic alkylation have proven effective for synthesizing chiral α,α-disubstituted piperazin-2-ones, which can be further converted to the desired piperazines. nih.gov
Enzymatic Resolutions: Chemoenzymatic methods, which utilize enzymes for stereoselective transformations, can provide high enantiomeric purity under mild reaction conditions. mdpi.com The hydrolysis of prochiral malonates catalyzed by enzymes like pig liver esterase is one such example. lookchem.com
The goal is to create synthetic routes that are not only high-yielding and highly stereoselective but also atom-economical and environmentally benign, thereby facilitating broader access to this compound and its analogs for further study. rsc.org
| Synthetic Strategy | Key Features | Relevant Precursors |
| Asymmetric Hydrogenation | Utilizes optically active rhodium complexes. | Pyrazinecarboxylic acid derivatives. google.com |
| Chiral Pool Synthesis | Starts from readily available chiral molecules. | L-proline, L- or D-serine. acs.orgresearchgate.net |
| Organocatalysis | Employs small organic molecules for asymmetric induction. | Aldehydes for α-hydrazination. mdpi.com |
| Palladium-Catalysis | Involves decarboxylative asymmetric allylic alkylation. | N4-Boc-protected piperazin-2-ones. nih.gov |
| Chemoenzymatic Methods | Uses enzymes for stereoselective reactions. | Prochiral dialkyl malonates. mdpi.comlookchem.com |
Exploration of New Catalytic Applications
Derivatives of piperazine are not only synthetic targets but also potential catalysts in their own right. The structural rigidity and defined stereochemistry of this compound make it an attractive scaffold for the design of new ligands for asymmetric catalysis. The nitrogen atoms of the piperazine ring can coordinate to metal centers, creating a chiral environment that can influence the stereochemical outcome of a reaction. eurekaselect.com
Future research in this area could explore the use of this compound derivatives in a variety of catalytic transformations:
Metal-Mediated Reactions: The compound could serve as a chiral ligand for transition metals like rhodium, palladium, or zinc in reactions such as asymmetric hydrogenation, allylic alkylation, or nucleophilic additions. google.comnih.govrsc.org For example, zinc(II) has been shown to catalyze the formation of amidines from nitriles in the presence of piperazine analogs. rsc.org
Flow Chemistry: The development of piperazine synthesis under flow conditions using visible-light-driven protocols points towards the potential for creating catalysts suitable for continuous manufacturing processes. eurekaselect.com
The exploration of these applications would expand the utility of the this compound scaffold beyond its role as a building block into the realm of enabling technologies for chemical synthesis.
Advanced Computational Modeling for Structure-Function Relationships
Computational chemistry provides powerful tools to understand and predict the behavior of molecules, thereby accelerating the design of new compounds with desired properties. For this compound and its derivatives, advanced computational modeling can offer profound insights into their structure-function relationships. nih.gov
Key areas for future computational research include:
Molecular Docking and Dynamics: These simulations can predict and analyze the binding of piperazine derivatives to biological targets. Studies have already used molecular docking and molecular dynamics to understand how similar compounds interact with enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov These models revealed stable binding through hydrogen bonds and hydrophobic interactions within the catalytic and peripheral anionic sites of the enzymes. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish mathematical relationships between the chemical structure of piperazine analogs and their biological activity. This can help in predicting the activity of novel, unsynthesized compounds and prioritizing synthetic efforts. The structure-activity relationships of various piperazine-containing compounds have been a subject of intense study to guide the development of new therapeutic agents. eurekaselect.comnih.govnih.gov
ADME Prediction: In silico models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new derivatives. Such predictions are crucial for designing drugs with good bioavailability and safety profiles. nih.gov
By integrating computational modeling with experimental synthesis and biological testing, researchers can adopt a more rational design approach, saving time and resources in the discovery of new applications for this compound.
| Computational Method | Application | Insights Gained |
| Molecular Docking | Predicts binding modes of ligands to receptors. | Identification of key interactions (H-bonding, hydrophobic) with enzyme active sites. nih.gov |
| Molecular Dynamics | Simulates the movement of atoms and molecules. | Assesses the stability of ligand-receptor complexes over time. nih.gov |
| QSAR | Correlates chemical structure with biological activity. | Guides the design of more potent and selective analogs. eurekaselect.comnih.gov |
| ADME Prediction | In silico evaluation of pharmacokinetic properties. | Early assessment of drug-likeness and CNS bioavailability. nih.gov |
Discovery of Novel Biological Targets through Mechanistic Investigations in Research Models
The piperazine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs. rsc.orgnih.gov While the parent compound, benzylpiperazine (BZP), is known to interact with monoamine neurotransmitter systems, the specific biological targets of this compound are less defined and represent a fertile ground for investigation. nih.gov
Future research should focus on identifying and validating new biological targets through systematic screening and mechanistic studies. A recent study on related 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives demonstrated their potential as multi-target-directed ligands for Alzheimer's disease by inhibiting both AChE and BChE. nih.gov The free carboxylic acid series showed enhanced selectivity for AChE. nih.gov
Potential avenues for discovering novel targets include:
Phenotypic Screening: Testing the compound in various cell-based or whole-organism models to identify novel biological effects, which can then be traced back to a specific molecular target.
Target-Based Screening: Evaluating the binding affinity of the compound against panels of known receptors, enzymes, and ion channels. Piperazine derivatives have shown affinity for a wide range of targets, including sigma receptors and G-protein coupled receptors. nih.gov
Mechanistic Studies: Once a potential target is identified, detailed mechanistic studies using biochemical and biophysical assays are necessary to understand how the compound exerts its effect. For example, kinetic analyses like Lineweaver-Burk plots can determine the mechanism of enzyme inhibition (e.g., competitive). nih.gov
The structural features of this compound, including its stereochemistry, benzyl (B1604629) group, and carboxylic acid moiety, provide a unique combination of functionalities that could lead to novel interactions with previously unexplored biological targets, opening new therapeutic possibilities.
Q & A
Basic Questions
Q. What are the key synthetic routes for (R)-4-benzylpiperazine-2-carboxylic acid, and how are reaction conditions optimized?
- Synthesis : A common route starts with benzoic acid derivatives, proceeding through acylation, bromination, and esterification steps to form intermediates. For example, benzylpiperazine derivatives are synthesized via nucleophilic substitution and cyclization .
- Optimization : Critical parameters include solvent selection (e.g., polar aprotic solvents for improved solubility), reaction time (e.g., 12–24 hours for complete conversion), and stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to electrophile). Adjusting these parameters can enhance yields by 20–30% .
Q. What analytical techniques are recommended for characterizing this compound and its intermediates?
- Structural Confirmation :
- IR Spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
- HNMR : Confirms stereochemistry and substitution patterns (e.g., benzyl protons at δ 7.2–7.4 ppm) .
- Purity Assessment :
- HPLC : Detects impurities (<0.5% threshold) using reverse-phase C18 columns and UV detection at 254 nm .
- GC-MS : Validates molecular weight (220.27 g/mol) and fragmentation patterns .
Q. How is chiral purity ensured during synthesis?
- Chiral Resolution : Use chiral stationary phases (e.g., cellulose-based columns) for HPLC separation. Enantiomeric excess (ee) >98% is achievable via recrystallization with chiral resolving agents (e.g., L-tartaric acid) .
- Stereochemical Confirmation : X-ray crystallography or circular dichroism (CD) spectroscopy validates the (R)-configuration .
Advanced Research Questions
Q. How do solvent polarity and temperature affect the stability of this compound?
- Stability Profile :
- Aqueous Solutions : Degrades rapidly at pH <3 or >9 due to hydrolysis of the piperazine ring. Stable in neutral buffers (pH 6–8) for ≥48 hours .
- Organic Solvents : Stable in DMSO or ethanol at −20°C for >6 months. Avoid prolonged exposure to light to prevent photodegradation .
Q. What strategies resolve contradictions in spectroscopic data or synthetic yields?
- Data Discrepancies :
- Spectral Mismatches : Cross-validate using multiple techniques (e.g., IR + HNMR + HRMS) to rule out solvent artifacts or impurities .
- Yield Variability : Conduct Design of Experiments (DoE) to isolate critical factors (e.g., catalyst loading, moisture levels) .
Q. What pharmacological activities are associated with piperazine-2-carboxylic acid derivatives?
- Biological Relevance : Piperazine derivatives exhibit modulation of neurotransmitter receptors (e.g., dopamine, serotonin) due to their structural mimicry of endogenous ligands. For example, (R)-4-benzyl derivatives show potential as kinase inhibitors or enzyme modulators in preclinical studies .
- Structure-Activity Relationships (SAR) : Substituents at the 4-position (e.g., benzyl groups) enhance lipophilicity and blood-brain barrier penetration .
Q. How are synthetic intermediates purified to minimize side products?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
